molecular formula C27H22N6O7 B236959 dA-Aai CAS No. 127191-86-0

dA-Aai

Cat. No.: B236959
CAS No.: 127191-86-0
M. Wt: 542.5 g/mol
InChI Key: UJUDOVXXLPFCGM-UHFFFAOYSA-N
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Description

dA-AAI (7-(deoxyadenosin-N⁶-yl)-aristolactam I) is a DNA adduct formed through the covalent binding of aristolochic acid I (AAI) to the exocyclic amino group of deoxyadenosine (dA) in DNA . This adduct arises from the metabolic activation of AAI, a nephrotoxic and carcinogenic compound found in Aristolochia plants. Upon ingestion, AAI undergoes nitroreduction to form a reactive nitrenium ion, which interacts with DNA to generate this compound and its counterpart, dG-AAI (7-(deoxyguanosin-N²-yl)-aristolactam I) .

This compound is a hallmark of AAI-induced genotoxicity, linked to A:T→T:A transversion mutations in critical genes such as TP53 and H-Ras, driving urothelial and renal malignancies . Its persistence in tissues—up to 36 weeks in rats—correlates with long-term carcinogenic risk, particularly in the kidneys and liver . Analytical methods like LC-ESI-MS/MS and ³²P-postlabeling have been pivotal in quantifying this compound at sensitivities as low as 3 adducts per 10⁹ nucleotides .

Chemical Reactions Analysis

dA-Aai undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include NADPH, cytochrome P450 enzymes, and NQO1 . The major product formed from these reactions is the this compound DNA adduct .

Comparison with Similar Compounds

2.1 Structural and Functional Analogues
  • dG-AAI: Binds to deoxyguanosine.
  • dA-AAII and dG-AAII : Adducts derived from aristolochic acid II (AAII), a structural analogue of AAI with an additional methoxy group.
Table 1: Structural and Metabolic Comparison
Compound Parent Compound Target Nucleotide Key Structural Feature Metabolic Pathway
dA-AAI AAI Deoxyadenosine Aristolactam I + dA Nitroreduction → Nitrenium ion
dG-AAI AAI Deoxyguanosine Aristolactam I + dG Same as this compound
dA-AAII AAII Deoxyadenosine Aristolactam II + dA Similar to AAI, enhanced redox
dG-AAII AAII Deoxyguanosine Aristolactam II + dG Same as dA-AAII
2.2 Formation Efficiency and Metabolic Pathways
  • In Vitro Synthesis :

    • This compound forms at 0.04% efficiency compared to dG-AAI (1.47%) in reactions catalyzed by zinc .
    • AAII-derived adducts (e.g., dA-AAII) exhibit higher DNA-binding affinity due to AAII’s enhanced redox activity .
  • In Vivo Formation: In rats, co-exposure to AAI and AAII increases this compound levels by 4.5-fold in the liver and kidneys compared to AAI alone, suggesting synergistic genotoxicity . AAII induces 2.5-fold higher total DNA adducts than AAI in kidneys, with dA-AAII being predominant in non-target tissues like the spleen .
Table 2: Adduct Formation in Target Tissues (Rat Models)
Compound Kidney (Adducts/10⁸ Nucleotides) Liver (Adducts/10⁸ Nucleotides) Forestomach (Adducts/10⁸ Nucleotides)
This compound 10,500 ± 3,600 20 ± 5 19.7-day half-life
dG-AAI 6,000 ± 1,500 15 ± 3 Rapid removal
dA-AAII 40 5 2.8-day half-life
2.3 Tissue-Specific Distribution and Persistence
  • Kidneys :

    • This compound and dG-AAI are rapidly cleared (50% reduction in 1 day), but this compound persists longer, contributing to renal malignancy .
    • AAII generates 3-fold higher adduct levels than AAI in kidneys, yet this compound remains the primary mutagenic driver .
  • Liver: this compound and dG-AAI levels are comparable (~20 adducts/10⁸ nucleotides), but AA-RNA adducts exceed DNA adducts, with unclear carcinogenic implications .
  • Non-Target Tissues: dA-AAII dominates in the spleen, exceeding this compound and dG-AAI by >2-fold .
2.4 Mutagenic Potential and Carcinogenicity
  • Mutation Spectrum :

    • This compound causes A:T→T:A transversions , prevalent in TP53 mutations of urothelial cancers .
    • AAII induces 2-fold higher mutant frequencies than AAI in transgenic mice, despite similar adduct profiles .
  • Persistence and Carcinogenicity: this compound’s half-life in kidneys (19.7 days) exceeds dG-AAI’s (rapid removal), correlating with its role in sustained mutagenesis . Co-exposure to AAI/AAII elevates this compound levels 4.5-fold in vivo, amplifying renal carcinogenesis risk .

Biological Activity

Introduction

dA-Aai, or 7-deoxyadenosin-N-6-yl aristolochic acid I (this compound), is a DNA adduct formed from the metabolism of aristolochic acid I (AAI), a naturally occurring compound known for its carcinogenic properties. The biological activity of this compound is significant due to its implications in DNA damage and subsequent carcinogenesis, particularly in urothelial tumors associated with aristolochic acid nephropathy (AAN). This article reviews the biological activity of this compound, focusing on its formation, mechanisms of toxicity, and associated health risks.

Metabolic Pathways

Aristolochic acids undergo various metabolic transformations in the body, primarily in the liver and kidneys. AAI is bioactivated by enzymes such as cytochrome P450 (CYP) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the formation of reactive intermediates that can bind to DNA, forming adducts like this compound. The key pathways involved in the biotransformation of AAI are summarized below:

Enzyme Role Effect on AAI
CYP1A1Oxidative activationConverts AAI to reactive forms
NQO1Reductive activationEnhances formation of DNA adducts
CYP2C11DetoxificationReduces levels of active metabolites

Case Study Insights

Research has demonstrated that co-exposure to AAI and other aristolochic acids significantly increases the levels of this compound in vivo. For example, a study involving Wistar rats showed that treatment with an AAI/AAII mixture resulted in up to 4.5-fold higher levels of this compound compared to those treated with AAI alone. This increase correlates with enhanced carcinogenic potential due to the formation of pre-mutagenic lesions, which can lead to characteristic mutations in urothelial tumors .

Genotoxic Effects

The biological activity of this compound is primarily linked to its genotoxicity. The formation of DNA adducts like this compound can disrupt normal cellular processes, leading to mutations. These mutations are implicated in the development of various cancers, particularly bladder cancer associated with aristolochic acid exposure.

  • Mechanism of Action : this compound induces mutations through transversion mutations (A:T→T:A), which are characteristic of AAI exposure. This mutagenic potential has been observed in various studies using human bladder cell lines .

Toxicological Studies

In toxicological assessments, it was found that this compound levels correlate significantly with induced mutations in specific genes such as H-ras. Elevated levels of this compound were statistically significant in studies measuring mutation frequencies (MFs) in animal models exposed to AAI .

Table: Summary of Toxicological Findings

Study Type Findings
In vivo studiesIncreased this compound adducts correlate with tumors
Cell line assaysTransversion mutations observed
Enzyme activity assaysAltered enzyme levels affecting detoxification

Health Implications

The health implications associated with this compound are profound, particularly concerning its role in AAN and related cancers. Long-term exposure to aristolochic acids has been linked to chronic kidney disease and urothelial carcinoma. Understanding the biological activity of this compound is crucial for assessing risk factors associated with dietary intake or herbal remedies containing aristolochic acids.

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying dA-AAI DNA adduct formation, and how do they differ in outcomes?

  • Methodological Answer : Rodent models, such as wild-type (WT) and hepatic cytochrome P450 (CYP)-deficient (HRN) mice, are widely used. HRN mice lack hepatic CYP enzymes, allowing researchers to isolate the role of extrahepatic detoxification pathways. For example, HRN mice showed significant this compound adducts in the liver (15.92 ± 4.46 adducts/10⁷ dN), while WT mice exhibited none, highlighting tissue-specific metabolic influences . Researchers should select models based on the study’s focus (e.g., hepatic vs. renal toxicity).

Q. How should researchers approach tissue-specific sampling to ensure accurate this compound detection?

  • Methodological Answer : Prioritize organs with known metabolic activity for aristolochic acid I (AAI), such as kidneys and liver. In WT mice, renal this compound adduct levels (58.09 ± 9.50 adducts/10⁷ dN) far exceeded hepatic levels (undetectable), underscoring the need for multi-tissue analysis to capture systemic effects. Use validated extraction protocols, such as ³²P-postlabeling, to minimize matrix interference .

Q. What statistical methods are recommended for analyzing variability in this compound adduct measurements?

  • Methodological Answer : Employ non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions, as seen in HRN kidney data (this compound: 101.59 ± 45.30 adducts/10⁷ dN). Pairwise comparisons between groups (e.g., WT vs. HRN) should include Bonferroni corrections to account for multiple testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound detection across studies with varying experimental conditions?

  • Methodological Answer : Discrepancies often arise from differences in model systems (e.g., CYP activity) or detection sensitivity. For instance, B-WT mice showed renal this compound levels (29.94 ± 11.46 adducts/10⁷ dN) lower than WT mice (58.09 ± 9.50), suggesting genetic background influences adduct formation. Standardize protocols (e.g., dosing regimens, tissue preservation) and report detection limits to enhance cross-study comparability .

Q. What mechanisms explain the absence of hepatic this compound adducts in WT mice despite renal accumulation?

  • Methodological Answer : Hepatic CYP enzymes in WT mice likely detoxify AAI before adduct formation, whereas renal cells lack these enzymes, leading to adduct persistence. HRN mice, lacking hepatic CYP, show hepatic adducts due to unmetabolized AAI circulating systemically. This highlights the need to study inter-organ metabolic networks using isotopic tracing or enzyme inhibition assays .

Q. How do tissue-specific DNA repair pathways influence this compound adduct persistence and mutation rates?

  • Methodological Answer : Renal cells may have less efficient nucleotide excision repair (NER) compared to hepatic cells. Couple adduct quantification (e.g., HRN kidney: 253.75 ± 38.08 total adducts/10⁷ dN) with transcriptomic analysis of NER genes (e.g., ERCC1, XPA) to identify repair deficiencies. Use CRISPR knockouts in cell lines to validate repair pathway contributions .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound adducts in human renal tissues but not in rodent models?

  • Methodological Answer : Species-specific metabolic differences (e.g., CYP isoform expression) and exposure duration (chronic vs. acute) play critical roles. Rodent studies often use single-dose protocols, while human data reflect chronic exposure. Incorporate longitudinal dosing in animal models and compare adduct kinetics using LC-MS/MS for higher sensitivity .

Q. Tables for Key Findings

ModelTissueThis compound Adducts (per 10⁷ dN)Total Adducts (per 10⁷ dN)
HRNLiver15.92 ± 4.4626.29 ± 9.22
B-WTKidney29.94 ± 11.4653.96 ± 16.52
WTKidney58.09 ± 9.50126.77 ± 12.28
HRNKidney101.59 ± 45.30253.75 ± 38.08

Source: Hepatic and renal this compound adduct levels across mouse models .

Q. Ethical and Methodological Considerations

  • Data Transparency : Report raw data and variability metrics (e.g., standard deviations) to enable meta-analyses. Use repositories like Zenodo for dataset sharing .
  • AI Integration : While AI tools can assist in data analysis (e.g., clustering adduct patterns), validate outputs against experimental controls to avoid artifacts .

Properties

IUPAC Name

12-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]imino-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O7/c1-37-14-4-2-3-11-18(14)21(22-19-12(27(36)32-22)5-15-24(20(11)19)39-10-38-15)31-25-23-26(29-8-28-25)33(9-30-23)17-6-13(35)16(7-34)40-17/h2-5,8-9,13,16-17,32,34-36H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUDOVXXLPFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC3=C4C(=NC=N3)N(C=N4)C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127191-86-0
Record name 7-(Deoxyadenosin-N(6)-yl)aristolactam I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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